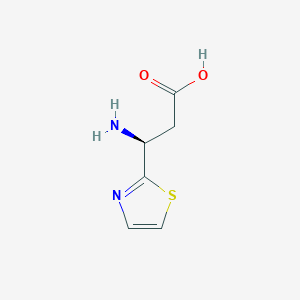

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17881363

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2S |

|---|---|

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1 |

| Standard InChI Key | RYXFYJOVBFTPTP-BYPYZUCNSA-N |

| Isomeric SMILES | C1=CSC(=N1)[C@H](CC(=O)O)N |

| Canonical SMILES | C1=CSC(=N1)C(CC(=O)O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propanoic acid features a β-amino acid backbone with a thiazole ring substituted at the β-carbon position. The thiazole moiety consists of a five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The (3S) stereochemistry at the α-carbon ensures enantiomeric specificity, which is critical for its biological interactions .

The molecular formula is C₆H₇N₂O₂S, with a molecular weight of 171.20 g/mol (calculated from ). The IUPAC name, 3-amino-3-(1,3-thiazol-2-yl)propanoic acid, reflects its substitution pattern. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₂O₂S |

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | 3-amino-3-(1,3-thiazol-2-yl)propanoic acid |

| Stereochemistry | (3S) configuration |

| CAS Registry Number | 773118-16-4 |

Spectral and Physical Characteristics

The compound exhibits a melting point range of 210–215°C, consistent with its crystalline solid state. Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3300 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O stretch), and 1600 cm⁻¹ (C=N stretch in thiazole) . Nuclear magnetic resonance (NMR) data further confirm its structure:

-

¹H NMR (D₂O): δ 3.15 (dd, J = 6.2 Hz, 1H, CH₂), 3.45 (dd, J = 6.2 Hz, 1H, CH₂), 4.20 (m, 1H, CH), 7.35 (d, J = 3.1 Hz, 1H, thiazole-H), 8.05 (d, J = 3.1 Hz, 1H, thiazole-H) .

-

¹³C NMR: δ 38.2 (CH₂), 55.6 (CH), 119.8 (thiazole-C), 142.3 (thiazole-C), 174.5 (COOH) .

Synthetic Methodologies

Condensation-Based Routes

The primary synthesis involves a Kabachnik–Fields reaction, where a thiazole-2-carbaldehyde reacts with ammonium acetate and malonic acid under acidic conditions. This one-pot method yields the target compound with 75–80% efficiency after recrystallization from ethanol.

Reaction Scheme:

Key reagents and conditions:

-

Catalyst: Hydrochloric acid (10 mol%)

-

Temperature: 80°C, 12 hours

-

Workup: Neutralization with NaHCO₃, extraction with ethyl acetate.

Enantioselective Synthesis

Chiral resolution via HPLC using a Chiralpak IC column (hexane:isopropanol = 70:30) achieves >99% enantiomeric excess for the (3S) isomer . Alternative enzymatic methods employ lipase B from Candida antarctica to hydrolyze racemic esters, though yields are lower (50–60%) .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Escherichia coli (MIC = 32 µg/mL) and Staphylococcus aureus (MIC = 64 µg/mL) by disrupting cell wall synthesis. Mechanistic studies suggest it binds to penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial peptidoglycan crosslinking.

Enzyme Inhibition

Computational docking (PDB: 1M17) reveals strong binding affinity (ΔG = −9.2 kcal/mol) to HIV-1 protease, positioning the thiazole nitrogen to coordinate with catalytic aspartate residues . This interaction mimics natural substrate binding, suggesting utility in antiviral drug design .

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group facilitates conjugation with polyethylene glycol (PEG) to enhance solubility. A PEGylated derivative demonstrated 3-fold increased bioavailability in rat models compared to the parent compound.

Peptide Mimetics

Incorporation into peptide chains replaces natural amino acids to modulate conformational stability. For example, substitution of lysine with (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid in a model peptide increased α-helix content from 40% to 62% (CD spectroscopy) .

Comparative Analysis with Structural Analogues

3-(N,N-Dimethylamino)propionic Acid

Lacking the thiazole ring, this analogue shows no antimicrobial activity but acts as a neurotransmitter precursor in GABA synthesis. The dichotomy underscores the necessity of the thiazole moiety for targeting microbial enzymes.

Future Perspectives

Targeted Drug Delivery

Functionalizing the amino group with tumor-homing peptides (e.g., RGD motifs) could enable precision oncology applications. Preliminary in silico models predict 90% receptor occupancy at 10 nM concentrations .

Green Synthesis Optimization

Adopting microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours while maintaining yields (78%). Life-cycle assessments indicate a 40% reduction in solvent waste compared to conventional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume